CHR-6494 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

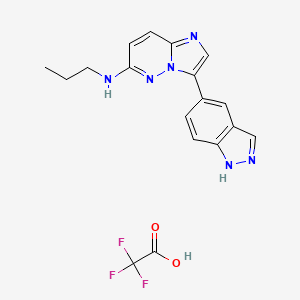

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWYDZNXJQESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CHR-6494 TFA: A Technical Guide to a Potent Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 TFA is a potent, first-in-class, small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis. By targeting Haspin, this compound disrupts a key signaling event in cell division, leading to mitotic catastrophe, cell cycle arrest, and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Haspin kinase plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event acts as a "landing pad" for the chromosomal passenger complex (CPC), which includes Aurora B kinase, ensuring its correct localization to the centromeres. The proper functioning of the CPC is essential for sister chromatid cohesion and the faithful segregation of chromosomes during cell division.

This compound is a trifluoroacetate salt of CHR-6494, a small molecule that has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer models, including those with mutations in BRAF and NRAS.[1] Its specificity for Haspin kinase makes it a valuable tool for studying mitotic processes and a potential therapeutic agent for cancers that are dependent on this pathway.

Mechanism of Action: Inhibition of the Haspin-Histone H3 Pathway

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Haspin kinase.[1] this compound has been shown to be a potent inhibitor of Haspin with an IC50 of 2 nM.[1][2] This inhibition prevents the phosphorylation of histone H3 at threonine 3.[1] The lack of H3T3ph disrupts the recruitment of the chromosomal passenger complex to the centromeres, leading to a cascade of mitotic defects.

These defects include:

-

Chromosome misalignment: Chromosomes fail to align properly at the metaphase plate.[2]

-

Precocious loss of sister chromatid cohesion: The connection between sister chromatids is lost prematurely.[2]

-

Formation of multipolar spindles: The mitotic spindle, responsible for separating chromosomes, forms with more than two poles.[1][2]

These cellular abnormalities trigger the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3] If the cell is unable to resolve these mitotic errors, it undergoes mitotic catastrophe, a form of cell death that culminates in apoptosis.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| Haspin Kinase | Kinase Assay | Enzyme Inhibition | 2 | [1][2] |

| HCT-116 (Colon) | Cell Viability | Proliferation | 500 | [1] |

| HeLa (Cervical) | Cell Viability | Proliferation | 473 | [1] |

| MDA-MB-231 (Breast) | Cell Viability | Proliferation | 752 | [1] |

| Wi-38 (Normal Lung Fibroblast) | Cell Viability | Proliferation | 1059 | [1] |

| COLO-792 (Melanoma) | Cell Viability | Proliferation | 497 | [4][5] |

| RPMI-7951 (Melanoma) | Cell Viability | Proliferation | 628 | [4][5] |

| MeWo (Melanoma) | Cell Viability | Proliferation | 396 | [4] |

| MDA-MB-435 (Melanoma) | Cell Viability | Proliferation | 611 | [4] |

| MCF7 (Breast) | Cell Viability | Proliferation | 900.4 | [3] |

| SKBR3 (Breast) | Cell Viability | Proliferation | 1530 | [3] |

| BxPC-3-Luc (Pancreatic) | Cell Viability | Proliferation | 849 | [6][7] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration | Time (h) | Assay | Result | Reference |

| COLO-792 | 300 nM | 72 | Caspase 3/7 Activity | 3-fold increase | [1][4] |

| COLO-792 | 600 nM | 72 | Caspase 3/7 Activity | 6-fold increase | [1][4] |

| RPMI-7951 | 300 nM | 72 | Caspase 3/7 Activity | 8.5-fold increase | [1][4] |

| RPMI-7951 | 600 nM | 72 | Caspase 3/7 Activity | 16-fold increase | [1][4] |

| MDA-MB-231 | 500 nM, 1000 nM | 48 | Annexin V/PI Staining | Significant increase in late and early apoptosis | [3][8] |

| SKBR3 | 500 nM, 1000 nM | 48 | Annexin V/PI Staining | Significant increase in late and early apoptosis | [3][8] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCT-116 Xenograft (Nude Mice) | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | [1] |

| MDA-MB-231 Xenograft (Nude Mice) | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | [1] |

| MDA-MB-231 Xenograft (Nude Mice) | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | No significant tumor growth inhibition | [3][9] |

| BxPC-3-Luc Xenograft (Nude Mice) | 50 mg/kg, i.p., 5 cycles of 5 consecutive days | Significant tumor growth inhibition | [6] |

| Apc min/+ (Familial Colon Tumor Model) | i.p. for 50 days | Significant inhibition of intestinal polyp development | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assays

-

Cell Seeding: Seed cells in triplicate in 96-well plates at a density of 4,000 cells/well and allow them to attach for 24 hours.[4]

-

Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).[4]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[4]

-

Staining: Stain the fixed cells with 0.05% crystal violet in PBS for 20 minutes at room temperature.[4]

-

Washing and Solubilization: Wash the plates with tap water, allow them to air dry, and then solubilize the dye with 30% acetic acid.[4]

-

Measurement: Measure the absorbance at 590 nm using a microplate reader.[4]

-

Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.[9]

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01–100 μM) in eight replicates for each concentration.[9]

-

XTT Reagent Addition: After 48 hours of drug administration, add the XTT reagent according to the manufacturer's instructions.[9]

-

Incubation and Measurement: Incubate for 1 hour and then measure the absorbance.[9]

-

Data Analysis: Determine the IC50 values using appropriate software (e.g., GraphPad Prism).[6]

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5 or 1.0 µM) or a DMSO control for 48 hours.[3]

-

Cell Collection: Collect both floating and attached cells and wash them with PBS.[3]

-

Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V binding buffer containing FITC-Annexin V and PI solution.[3][11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

-

Analysis: Resuspend the cells in 400 µL of Annexin V binding buffer and analyze by flow cytometry.[3]

Experimental Workflow Diagram

Caption: General experimental workflows.

Discussion and Future Directions

This compound has consistently demonstrated its ability to inhibit Haspin kinase, leading to mitotic disruption and apoptosis in a wide array of cancer cell lines. The in vitro data strongly support its mechanism of action and highlight its potential as an anti-cancer agent. However, the in vivo results have been more varied, with significant tumor growth inhibition observed in some xenograft models (HCT-116, BxPC-3-Luc) but not in others (MDA-MB-231 at a higher dose).[1][3][6][9] This discrepancy may be due to factors such as tumor microenvironment, off-target effects, or the development of resistance mechanisms in certain cancer types.

It is also important to consider the potential effects of the trifluoroacetate (TFA) counter-ion. While often considered inert, TFA has been reported to have biological effects in some contexts, including impacting cell growth at certain concentrations.[12] Researchers should be mindful of this when interpreting results and may consider using alternative salt forms of CHR-6494 for comparative studies.

Future research should focus on elucidating the reasons for the variable in vivo efficacy of this compound. Investigating potential resistance mechanisms and exploring combination therapies, such as the synergistic effects observed with MEK inhibitors, could pave the way for its clinical application.[4] Further studies are also warranted to optimize dosing regimens and to better understand the pharmacokinetic and pharmacodynamic properties of this promising Haspin inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]

- 10. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

CHR-6494 TFA: A Potent Haspin Kinase Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

CHR-6494 TFA is a potent and selective small-molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. By inhibiting the phosphorylation of histone H3 at threonine 3 (H3T3ph), CHR-6494 disrupts chromosome alignment and segregation, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and visualizations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of haspin kinase inhibition.

Introduction

Haspin (haploid germ cell-specific nuclear protein kinase), also known as GSG2, is a unique serine/threonine kinase that is essential for the proper alignment of chromosomes during mitosis.[1][2] Unlike many other mitotic kinases, haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3).[2] This phosphorylation event is critical for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring proper spindle checkpoint function and accurate chromosome segregation.[3] Elevated haspin expression has been observed in various cancers, correlating with tumor malignancy and poor prognosis, making it an attractive target for anticancer drug development.[4]

This compound is a first-in-class, potent, and selective inhibitor of haspin kinase.[5] Its mechanism of action involves the direct inhibition of haspin's catalytic activity, leading to a reduction in H3T3ph levels.[2] This, in turn, causes defects in chromosome cohesion and alignment, resulting in mitotic catastrophe and apoptosis in cancer cells.[2][5] Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of CHR-6494 in a variety of cancer cell lines, including colon, cervical, breast, and melanoma, as well as anti-tumor activity in xenograft models.[2][3][5]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate |

| Molecular Formula | C₁₆H₁₆N₆.CF₃CO₂H |

| Molecular Weight | 406.36 g/mol |

| CAS Number | 1458630-17-5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Quantitative Biological Data

In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| Haspin Kinase | 2 |

Table 1: In vitro inhibitory activity of this compound against haspin kinase.[2]

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | [2] |

| HeLa | Cervical Cancer | 473 | [2] |

| MDA-MB-231 | Breast Cancer | 752 | [2] |

| Wi-38 | Normal Lung Fibroblast | 1059 | [2] |

| COLO-792 | Melanoma | 497 | [3] |

| RPMI-7951 | Melanoma | 628 | [3] |

| MeWo | Melanoma | 396 | [6] |

| MDA-MB-435 | Melanoma | 611 | [6] |

| MCF7 | Breast Cancer | 900.4 | [7] |

| SKBR3 | Breast Cancer | 1530 | [7] |

| MCF10A | Normal Breast Epithelial | 547 | [7] |

| BxPC-3-Luc | Pancreatic Cancer | 849 |

Table 2: Anti-proliferative activity of this compound in various human cancer and normal cell lines.

In Vivo Efficacy

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCT-116 Xenograft (mice) | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | [2] |

| MDA-MB-231 Xenograft (mice) | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | [2] |

| MDA-MB-231 Xenograft (mice) | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | No significant tumor growth inhibition | [7] |

| BxPC-3-Luc Xenograft (mice) | 50 mg/kg, i.p., 5 cycles of 5 consecutive days on, 5 days off | Significant tumor growth inhibition | |

| ApcMin/+ mice (intestinal polyps) | i.p. for 50 days | Significant inhibition of intestinal polyp development | [3] |

Table 3: Summary of in vivo anti-tumor efficacy of this compound in preclinical models.

Note on Pharmacokinetics: Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available at the time of this writing.

Signaling Pathway and Mechanism of Action

Haspin kinase is activated during the G2 phase of the cell cycle and its activity peaks in mitosis. Its primary role is to phosphorylate histone H3 at threonine 3, creating a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint.

This compound acts by directly inhibiting the catalytic activity of haspin kinase. This prevents the phosphorylation of histone H3 at threonine 3, disrupting the recruitment of the CPC to the centromeres. The consequence is a cascade of mitotic errors, including chromosome misalignment and a defective spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis.

Experimental Protocols

In Vitro Haspin Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro potency of this compound against haspin kinase.

Materials:

-

Recombinant human haspin kinase

-

Histone H3 peptide substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of kinase buffer containing the histone H3 peptide substrate and ATP to each well of a 384-well plate.

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 1.5 µL of recombinant haspin kinase in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to convert ADP to ATP.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (XTT or Crystal Violet)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

XTT assay kit or crystal violet solution (0.5% in 25% methanol)

-

Solubilization solution (for crystal violet assay, e.g., 10% acetic acid)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) in complete medium.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Viability Measurement:

-

XTT Assay: Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

-

Crystal Violet Assay: Wash the cells with PBS, fix with a suitable fixative (e.g., methanol), and stain with crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay Kit (Promega)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound or DMSO as described for the cell viability assay.

-

Assay Reagent Addition: After the treatment period (e.g., 48-72 hours), equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (if performing a parallel viability assay) or total protein concentration. Express the results as a fold-change in caspase-3/7 activity compared to the vehicle control.

In Vivo Xenograft Tumor Model

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., HCT-116)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., as described in published studies)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) in PBS or a mixture with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle solution to the mice according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).[2]

-

Monitoring: Monitor the tumor size by measuring the length and width with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.

Conclusion

This compound is a valuable research tool for investigating the biological roles of haspin kinase and for exploring the therapeutic potential of haspin inhibition in oncology. Its high potency and demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer models underscore its significance. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to design and execute further studies with this compound, with the ultimate goal of translating the promise of haspin kinase inhibition into novel cancer therapies. Further investigation into the pharmacokinetic properties of this compound will be crucial for its continued development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Haspin Inhibitor CHR-6494 TFA: A Technical Guide to its Impact on Histone H3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase, with a specific focus on its role in modulating histone H3 phosphorylation. This document provides a comprehensive overview of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly potent and specific inhibitor of Haspin, an atypical serine/threonine kinase crucial for proper mitotic progression.[1][2] The primary molecular target of Haspin is the threonine 3 residue of histone H3 (H3T3).[3][4] Phosphorylation of H3T3 by Haspin is a critical event in early mitosis, creating a docking site for the Chromosomal Passenger Complex (CPC) at the centromeres.[4] The CPC, which includes the kinase Aurora B, is essential for correcting improper kinetochore-microtubule attachments and ensuring accurate chromosome segregation.[4]

By inhibiting Haspin with high potency (IC50 of 2 nM), this compound effectively blocks the phosphorylation of histone H3 at threonine 3.[1][2] This disruption of a key mitotic signaling event leads to the mislocalization of the CPC, including Aurora B, from the centromeres. The consequences of this are severe mitotic defects, including chromosome misalignment, leading to a G2/M cell cycle arrest and ultimately, apoptosis in cancer cells.[5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (nM) for Cell Viability | Assay Type | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | Not Specified | |

| HeLa | Cervical Cancer | 473 | Not Specified | |

| MDA-MB-231 | Breast Cancer | 752 | Not Specified | |

| Wi-38 | Normal Lung Fibroblast | 1059 | Not Specified | |

| COLO-792 | Melanoma | 497 | Crystal Violet | [6] |

| RPMI-7951 | Melanoma | 628 | Crystal Violet | [6] |

| MCF7 | Breast Cancer | 900.4 | XTT | [7] |

| SKBR3 | Breast Cancer | 1530 | XTT | [7] |

| MCF10A | Non-tumorigenic Breast Epithelial | 547 | XTT | [7] |

| BxPC-3-Luc | Pancreatic Cancer | 849.0 | XTT |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration (nM) | Effect on Caspase 3/7 Activity (Fold Increase) | Reference |

| COLO-792 | Melanoma | 300 | 3 | [6] |

| COLO-792 | Melanoma | 600 | 6 | [6] |

| RPMI-7951 | Melanoma | 300 | 8.5 | [6] |

| RPMI-7951 | Melanoma | 600 | 16 | [6] |

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| MDA-MB-231 | Breast Cancer | 20 mg/kg, intraperitoneal injection for 15 days | Dose-dependent tumor growth inhibition | |

| HCT-116 | Colorectal Cancer | 50 mg/kg, i.p. in two cycles of five consecutive days | Inhibition of tumor growth | |

| ApcMin/+ mice | Intestinal Polyps | 50 mg/kg, intraperitoneal injection for 50 days | Significant inhibition of intestinal polyp development | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Histone H3 Phosphorylation

This protocol is designed to detect the levels of phosphorylated histone H3 at threonine 3 (p-H3T3) in cells treated with this compound.

-

Cell Lysis and Histone Extraction:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

For histone extraction, an acid extraction method is often employed. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

-

Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates or histone extracts using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve low molecular weight histones.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3) (e.g., rabbit anti-p-H3T3) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control like β-actin.

-

Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic and cytostatic effects of this compound.

-

Crystal Violet Staining Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash away the excess stain with water and allow the plates to dry.

-

Solubilize the stain with 10% acetic acid or methanol.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

XTT Assay:

-

Seed cells in 96-well plates and treat with this compound as described above.

-

At the end of the treatment period, add the XTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450-500 nm.

-

Apoptosis Assays

These methods are used to quantify the induction of apoptosis following treatment with this compound.

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Caspase-Glo 3/7 Assay:

-

Seed cells in a 96-well plate and treat with this compound.

-

Add the Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

-

Treat cells with this compound for a specified duration.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20-50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-H3T3).

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of Haspin-mediated histone H3 phosphorylation and its inhibition by this compound.

Caption: A typical experimental workflow for analyzing the effect of this compound on histone H3 phosphorylation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

- 7. Mitotic phosphorylation of histone H3 at threonine 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Haspin Kinase with CHR-6494 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin (Histone H3 Associated Protein Kinase), an atypical serine/threonine kinase, plays a pivotal role in the faithful execution of mitosis. Its primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is crucial for the proper alignment and segregation of chromosomes during cell division.[1][4] Dysregulation of haspin activity is implicated in genomic instability and is a feature of various cancers, making it an attractive target for therapeutic intervention.[3] CHR-6494 TFA is a potent and specific small molecule inhibitor of haspin kinase.[5][6][7] This technical guide provides an in-depth overview of haspin kinase, the mechanism of action of this compound, and detailed experimental protocols to investigate their interaction and effects on cellular processes.

Introduction to Haspin Kinase

Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a unique member of the eukaryotic protein kinase family.[1] Unlike many other kinases, haspin is constitutively active and its activity is primarily regulated by its localization and the accessibility of its substrate.[8] During interphase, haspin is localized to the nucleus.[4] As cells enter mitosis, haspin associates with chromosomes, centrosomes, and the spindle apparatus.[4]

The sole identified substrate of haspin is histone H3, which it phosphorylates at the threonine 3 residue (H3T3).[1] This phosphorylation event is a key step in a signaling cascade that ensures proper chromosome condensation and segregation.

The Haspin Signaling Pathway in Mitosis

The phosphorylation of histone H3 at threonine 3 by haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The CPC, which includes Aurora B kinase, is then recruited to the centromeres. This localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint (SAC), which prevents premature sister chromatid separation.[2]

Depletion or inhibition of haspin leads to a failure in H3T3 phosphorylation, resulting in the mislocalization of the CPC, chromosome misalignment at the metaphase plate, and ultimately, mitotic arrest and often, apoptosis.[1][4]

This compound: A Potent Haspin Kinase Inhibitor

This compound is a first-in-class, specific, and potent small-molecule inhibitor of haspin kinase.[6] It acts by competing with ATP for the binding pocket of the haspin kinase domain, thereby preventing the phosphorylation of histone H3.

Mechanism of Action

By inhibiting haspin kinase, this compound effectively blocks the downstream signaling cascade. The absence of H3T3 phosphorylation prevents the recruitment of the CPC to the centromeres. This leads to severe defects in chromosome alignment during metaphase, activation of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis in rapidly dividing cells.[5] This targeted mechanism makes this compound a promising candidate for cancer therapy, as cancer cells are characterized by high rates of proliferation.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| IC50 (Haspin Kinase) | 2 nM | [5][7][9] |

| IC50 (HCT-116) | 500 nM | [5][6][9] |

| IC50 (HeLa) | 473 nM | [5][6][9] |

| IC50 (MDA-MB-231) | 752 nM - 757.1 nM | [5][6][9][10] |

| IC50 (Wi-38) | 1059 nM | [5][9] |

| IC50 (MCF7) | 900.4 nM | [10] |

| IC50 (SKBR3) | 1.53 µM | [10] |

| IC50 (COLO-792) | 497 nM | [11] |

| IC50 (RPMI-7951) | 628 nM | [11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosage | Administration Route | Outcome | Reference |

| Nude Mice | HCT-116 | 50 mg/kg | Intraperitoneal | Tumor growth inhibition | [5][9] |

| Nude Mice | MDA-MB-231 | 20 mg/kg | Intraperitoneal | Tumor growth inhibition | [5][9] |

| ApcMin/+ Mice | - | 50 mg/kg | Intraperitoneal | Inhibition of intestinal polyp development | [12][13] |

| Nude Mice | BxPC-3-Luc | 50 mg/kg | Intraperitoneal | Suppression of tumor growth | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of haspin kinase and the effects of this compound.

Haspin Kinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on haspin kinase activity.

Materials:

-

Recombinant human haspin kinase

-

Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add haspin kinase to each well.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of histone H3 peptide substrate and ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound.

Cell Viability Assay (XTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

XTT assay kit

-

96-well clear bottom plates

-

Microplate reader capable of measuring absorbance at 450-500 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.[15]

-

Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Prepare the XTT labeling mixture according to the manufacturer's protocol.[15][16]

-

Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[10]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Histone H3 Phosphorylation

This method is used to detect the level of H3T3 phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.[17]

-

Block the membrane for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Normalize the phospho-H3T3 signal to the total H3 signal.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle for 24-48 hours.

-

Harvest the cells, including any floating cells, and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[12]

-

Wash the cells with PBS and resuspend in PI staining solution.[12]

-

Incubate for 30 minutes at room temperature in the dark.[12]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega) or similar

-

96-well white plates

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate and treat with this compound or vehicle for 24-72 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate for 1-2 hours at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.

Conclusion

Haspin kinase is a critical regulator of mitosis, and its inhibition presents a promising strategy for cancer therapy. This compound is a potent and specific inhibitor of haspin that induces mitotic arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of haspin kinase and the cellular effects of its inhibition with this compound. Further research in this area will undoubtedly contribute to a deeper understanding of mitotic regulation and the development of novel anti-cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. tpp.ch [tpp.ch]

- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal violet staining assay for cell survival [bio-protocol.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. assaygenie.com [assaygenie.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. abcam.cn [abcam.cn]

- 17. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to CHR-6494 TFA and its Impact on Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase. It details the compound's mechanism of action, its profound effects on mitotic progression, and its potential as an anti-cancer therapeutic. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin.[1] Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes key mitotic regulators like Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and the spindle assembly checkpoint.

By inhibiting Haspin, this compound blocks the phosphorylation of H3T3.[2][3][4] This disruption leads to a cascade of mitotic errors, including:

-

Mislocalization of the Chromosomal Passenger Complex: Without H3T3 phosphorylation, the CPC fails to properly localize to the centromeres.

-

Defective Chromosome Alignment: The mislocalization of the CPC impairs the ability of chromosomes to align correctly at the metaphase plate.

-

Spindle Assembly Checkpoint Activation: The presence of misaligned chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[2]

-

Mitotic Catastrophe and Apoptosis: If the cell cannot correct the mitotic errors, it undergoes mitotic catastrophe, a form of cell death characterized by abnormal nuclear morphology and, ultimately, apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and effects of this compound across various cancer cell lines.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (Inhibitory) | Haspin Kinase | 2 nM | [2][3][4][5] |

| IC50 (Anti-proliferative) | HCT-116 (Colon) | 500 nM | [1][2] |

| HeLa (Cervical) | 473 nM | [1][2] | |

| MDA-MB-231 (Breast) | 752 nM | [1][2] | |

| SKBR3 (Breast) | 1.53 µM | [6] | |

| MCF7 (Breast) | 900.4 nM | [6] | |

| COLO-792 (Melanoma) | 497 nM | [7] | |

| RPMI-7951 (Melanoma) | 628 nM | [7] | |

| BxPC-3-Luc (Pancreatic) | 849.0 nM | [8] | |

| Wi-38 (Normal Lung Fibroblast) | 1059 nM | [2] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment Concentration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |

| MDA-MB-231 | 500 nM | 17.7 ± 0.6% | 25.4 ± 0.5% | [9] |

| MDA-MB-231 | 1000 nM | 17.7 ± 0.6% | 26.3 ± 1.5% | [9] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Concentration | Fold Increase in Caspase 3/7 Activity | Reference |

| COLO-792 | 300 nM | 3-fold | [2] |

| COLO-792 | 600 nM | 6-fold | [2] |

| RPMI-7951 | 300 nM | 8.5-fold | [2] |

| RPMI-7951 | 600 nM | 16-fold | [2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and typical experimental workflows used to characterize its effects.

Caption: Mechanism of action of this compound in disrupting mitotic progression.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journals.plos.org [journals.plos.org]

CHR-6494 TFA: A Technical Guide to its Role in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 TFA is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a critical role in mitotic progression. Emerging evidence has highlighted the therapeutic potential of targeting Haspin in oncology, with this compound demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanism of this compound-induced apoptosis, a summary of its in vitro and in vivo efficacy, detailed experimental protocols for its evaluation, and a discussion of potential resistance mechanisms.

Molecular Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the normal sequence of mitotic events, leading to a form of cell death known as mitotic catastrophe, which subsequently triggers apoptosis.

Inhibition of Haspin Kinase and Histone H3 Phosphorylation

The primary molecular target of this compound is Haspin kinase. In a normal cell cycle, Haspin phosphorylates histone H3 at threonine 3 (H3T3) during mitosis. This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes key mitotic regulators like Aurora B kinase. The CPC ensures correct chromosome alignment and segregation. This compound competitively binds to the ATP-binding pocket of Haspin, inhibiting its kinase activity with a high degree of potency (IC50 = 2 nM). This inhibition prevents the phosphorylation of histone H3 at T3, leading to the delocalization of the CPC from the centromeres.

Induction of Mitotic Catastrophe

The mislocalization of the CPC due to the absence of H3T3 phosphorylation leads to a cascade of mitotic errors. These include chromosome misalignment at the metaphase plate, formation of multipolar spindles, and a failure of the spindle assembly checkpoint. This chaotic and dysfunctional mitosis is termed "mitotic catastrophe." Unable to complete mitosis correctly, the cell cycle arrests in the G2/M phase.

Transition from Mitotic Catastrophe to Apoptosis

Mitotic catastrophe is a major trigger for the intrinsic apoptotic pathway. While the precise signaling intermediates are still under investigation, the prolonged mitotic arrest and chromosomal instability are thought to activate a cascade of events leading to programmed cell death. This transition involves the activation of caspase-2 in response to DNA damage and the permeabilization of the mitochondrial membrane. This results in the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, including the executioner caspases-3 and -7, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced apoptosis.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-cancer activity in a variety of cancer cell lines and in preclinical animal models.

In Vitro Studies

The tables below summarize the quantitative data from in vitro studies.

Table 1: IC50 Values for Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| HCT-116 | Colorectal Cancer | 500 | 72 | |

| HeLa | Cervical Cancer | 473 | 72 | |

| MDA-MB-231 | Breast Cancer | 752 | 72 | |

| Wi-38 | Normal Lung Fibroblast | 1059 | 72 | |

| COLO-792 | Melanoma | 497 | 72 | |

| RPMI-7951 | Melanoma | 628 | 72 | |

| Various Melanoma | Melanoma | 396 - 1229 | 72 | |

| BxPC-3-Luc | Pancreatic Cancer | 849 | 48 |

Table 2: Induction of Apoptosis and Caspase Activity by this compound

| Cell Line | Treatment | Effect | Reference |

| COLO-792 | 300 nM and 600 nM for 72h | 3- and 6-fold increase in caspase 3/7 activity | |

| RPMI-7951 | 300 nM and 600 nM for 72h | 8.5- and 16-fold increase in caspase 3/7 activity | |

| MDA-MB-231 | 500 nM and 1000 nM for 48h | Significant increase in early and late apoptosis | |

| SKBR3 | 500 nM and 1000 nM for 48h | Significant increase in early and late apoptosis |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Treatment | Effect (% of cells in G2/M) | Reference |

| MDA-MB-231 | 500 nM | 25.4 ± 0.5 | |

| MDA-MB-231 | 1000 nM | 26.3 ± 1.5 | |

| SKBR3 | 1000 nM | Increased vs. control | |

| MCF7 | 1000 nM | Increased vs. control |

In Vivo Studies

This compound has also shown efficacy in reducing tumor growth in xenograft mouse models.

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Dosage and Administration | Outcome | Reference |

| HCT-116 (colorectal) | 50 mg/kg, i.p., 2 cycles of 5 consecutive days for 15 days | Inhibition of tumor growth | |

| MDA-MB-231 (breast) | 20 mg/kg, i.p., for 15 consecutive days | Inhibition of tumor growth | |

| BxPC-3-Luc (pancreatic) | 50 mg/kg, i.p., 5 cycles of 5 days on/5 days off for 4 weeks | Significantly inhibited tumor growth | |

| ApcMin/+ (intestinal) | i.p. injection for 50 days | Significantly inhibited polyp development |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects.

Cell Viability Assay (XTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01-100 µM). Include a DMSO-treated vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

XTT Reagent Addition: Add XTT reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed 1 x 10^5 cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.5 or 1.0 µM) or DMSO for 48 hours.

-

Cell Collection: Collect both floating and attached cells by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer containing FITC-Annexin V and Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase 3/7 Activity Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.

-

Assay Reagent Addition: Add a luminogenic substrate for caspase-3 and -7 to each well.

-

Incubation: Incubate at room temperature for a specified time to allow for caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the caspase activity.

-

Data Analysis: Normalize the results to a control group and express as fold-change in caspase activity.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.

-

This compound Formulation and Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline). Administer the drug via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 50 mg/kg daily for 5 days, followed by a rest period).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow and Logic Diagrams

Caption: General experimental workflow for assessing this compound.

Caption: Potential mechanisms of resistance to Haspin inhibitors.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in cancer cells through a well-defined mechanism involving the inhibition of Haspin kinase, leading to mitotic catastrophe. Its potent in vitro and in vivo activity against a range of cancer types warrants further investigation and development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and other Haspin inhibitors in the fight against cancer. Understanding potential resistance mechanisms will be crucial for the successful clinical translation of this class of drugs.

Unveiling the Selectivity Profile of CHR-6494 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity profile and mechanism of action of CHR-6494 trifluoroacetate (TFA), a potent inhibitor of Haspin kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to evaluate and potentially utilize this compound in preclinical studies. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Executive Summary

CHR-6494 is a potent and selective inhibitor of Haspin, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] It exerts its anti-proliferative effects by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event for proper chromosome alignment and segregation during mitosis.[2] This inhibition leads to mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification, ultimately resulting in G2/M cell cycle arrest and apoptosis in cancer cells. While highly potent against Haspin, CHR-6494 has been reported to exhibit off-target activity against other kinases, such as DYRK2. A comprehensive kinome-wide selectivity profile is not publicly available at this time.

Quantitative Data

Biochemical Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| Haspin Kinase | 2 | Biochemical Assay |

| DYRK2 | 48 | Biochemical Assay |

Note: The IC50 value for DYRK2 is for the related compound LDN-192960, which is also a potent Haspin inhibitor, suggesting potential off-target effects for this class of compounds.

Cellular Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colorectal Carcinoma | 500 |

| HeLa | Cervical Cancer | 473 |

| MDA-MB-231 | Breast Cancer | 752 |

| Wi-38 | Normal Lung Fibroblast | 1059 |

| COLO-792 | Melanoma | 497 |

| RPMI-7951 | Melanoma | 628 |

| MeWo | Melanoma | 396 |

| BxPC-3-Luc | Pancreatic Cancer | 849.0 |

| MCF7 | Breast Cancer | 900.4 |

| SKBR3 | Breast Cancer | 1530 |

| MCF10A | Normal Breast Epithelial | 547 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric HotSpot™ Assay)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CHR-6494 against Haspin kinase.

Materials:

-

Recombinant human Haspin kinase

-

Histone H3 peptide substrate

-

[γ-³³P]ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

-

CHR-6494 TFA serially diluted in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture containing assay buffer, recombinant Haspin kinase, and the Histone H3 peptide substrate.

-

Add CHR-6494 at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of CHR-6494 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Crystal Violet Staining)

This protocol outlines a method to assess the effect of CHR-6494 on the viability of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound serially diluted in DMSO

-

96-well tissue culture plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of CHR-6494 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Carefully remove the medium and wash the cells with PBS.

-

Fix the cells by adding methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding a solubilization buffer (e.g., 1% SDS in PBS) to each well.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.[3]

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by CHR-6494.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat the cells with CHR-6494 at various concentrations or DMSO for the desired time (e.g., 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to culture medium.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.[3]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol details the analysis of cell cycle distribution following treatment with CHR-6494.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CHR-6494 or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][5]

Visualizations

Caption: Workflow for profiling this compound's biochemical and cellular activities.

Caption: Inhibition of the Haspin signaling pathway by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]

Unveiling CHR-6494 TFA: A Technical Guide to its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CHR-6494 TFA, a potent and selective small-molecule inhibitor of haspin kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on various cancer cell lines, supported by data from in vitro and in vivo studies. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's scientific applications.

Chemical Structure and Physicochemical Properties

This compound, chemically named 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate, is a first-in-class inhibitor of haspin kinase.[1] Its structure is characterized by an indazole moiety linked to an imidazopyridazine core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate | [1] |

| Molecular Formula | C₁₆H₁₆N₆.C₂HF₃O₂ | [1][2] |

| Molecular Weight | 406.36 g/mol | [1][3] |

| CAS Number | 1458630-17-5 | [2][3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Storage (Powder) | Store at +4°C or -20°C for long-term | [3][4] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [4] |

| SMILES | CCCNc1ccc2ncc(c3ccc4c(c3)cn[nH]4)n2n1.C(C(F)(F)F)(O)=O | [2] |

| InChI Key | ILWYDZNXJQESDI-UHFFFAOYSA-N | [2] |

Mechanism of Action and Biological Activity

This compound is a highly potent inhibitor of haspin kinase, with an IC₅₀ of 2 nM.[2][5] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[6] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase.[1]

By inhibiting haspin, this compound effectively blocks H3T3 phosphorylation, leading to a cascade of mitotic defects.[5][6] This disruption of the cell cycle, specifically causing a G2/M arrest, ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][6] Furthermore, CHR-6494 has demonstrated anti-angiogenic properties in ex vivo assays.[1]

References

CHR-6494 TFA: A Technical Guide to its Impact on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 TFA is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for proper mitotic progression. By targeting Haspin, this compound disrupts a key signaling cascade that governs chromosome alignment and segregation, ultimately leading to cell cycle arrest at the G2/M checkpoint and inducing mitotic catastrophe in cancerous cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on cell cycle checkpoints. We present a consolidation of quantitative data, detailed experimental protocols for assessing its cellular effects, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to errors, allowing for repair or, in cases of irreparable damage, triggering apoptosis. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or incompletely replicated DNA. A key player in the regulation of mitosis is Haspin (haploid germ cell-specific nuclear protein kinase), which phosphorylates histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint (SAC).

This compound has emerged as a first-in-class inhibitor of Haspin kinase, demonstrating significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action is centered on the disruption of the G2/M checkpoint and the induction of a lethal mitotic catastrophe, making it a promising candidate for anti-cancer therapy.

Mechanism of Action: Inhibition of Haspin Kinase

This compound exerts its biological effects through the potent and specific inhibition of Haspin kinase, with an in vitro IC50 of 2 nM[1]. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a critical modification for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis. The mislocalization of the CPC leads to a cascade of events that disrupt the normal progression of mitosis.

The primary consequences of Haspin inhibition by this compound include:

-

Chromosome Misalignment: In the absence of proper CPC localization, chromosomes fail to align correctly at the metaphase plate.

-

Spindle Assembly Checkpoint (SAC) Activation: The improper attachment of microtubules to kinetochores activates the SAC, a critical cell cycle checkpoint that delays the onset of anaphase. This is evidenced by the upregulation of the SAC protein BUB1[1].

-

Mitotic Arrest and Catastrophe: The sustained activation of the SAC leads to a prolonged mitotic arrest. This arrest, coupled with abnormal spindle morphology and centrosome amplification, ultimately results in mitotic catastrophe, a form of cell death that occurs during mitosis[1][2]. Treatment with this compound leads to an upregulation of the mitotic arrest marker cyclin B1[1][3].

-

Apoptosis: Following mitotic catastrophe, cancer cells treated with this compound undergo apoptosis, as evidenced by increased caspase 3/7 activity[1].

Quantitative Data on the Effects of this compound

The anti-proliferative and cell cycle effects of this compound have been quantified across various cancer cell lines.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| HCT-116 | Colorectal Carcinoma | 500 | 72 | [1] |

| HeLa | Cervical Cancer | 473 | 72 | [1] |

| MDA-MB-231 | Breast Cancer | 752 | 72 | [1] |

| Wi-38 | Normal Lung Fibroblast | 1059 | 72 | [1] |

| Melanoma Cell Lines | Melanoma | 396 - 1229 | Not Specified | [1] |